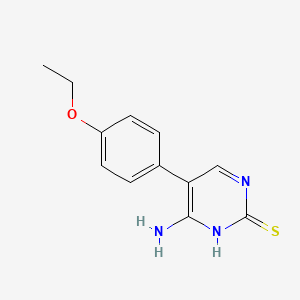

4-amino-5-(4-ethoxyphenyl)-2-pyrimidinethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-amino-5-(4-ethoxyphenyl)-2-pyrimidinethiol, involves various methods, including the condensation of vinamidium salts and amidine chloride salts, followed by reduction processes. For example, 2-(4-Aminophenyl)-5-aminopyrimidine is synthesized through such reactions, leading to the formation of compounds with pyrimidine units (Xia et al., 2006).

Molecular Structure Analysis

Pyrimidine derivatives exhibit planar structures with significant polarization of electronic structures, contributing to their diverse reactivity and ability to form hydrogen-bonded frameworks or sheets. The structural analysis often reveals isomorphism and isostructurality among these compounds, highlighting the consistency in their molecular frameworks (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including aminolysis, which can be used to generate different substituted pyrimidines. These reactions are influenced by the presence of substituents such as methyl, bromo, or nitro groups, which can activate or deactivate the pyrimidine ring towards further chemical transformations (Brown & Forster, 1966).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. For instance, the crystalline structures of these compounds often facilitate the formation of dimers through hydrogen bonding, contributing to their stability and reactivity (Zhukhlistova & Tishchenko, 2001).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity towards nucleophiles, electrophiles, and their potential for cyclization and formation of heterocyclic compounds, underscore their utility in synthetic organic chemistry. These properties enable the synthesis of complex molecules with potential biological activity, demonstrating the versatility of pyrimidine derivatives (Dorokhov et al., 1991).

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One study focused on the antiviral properties of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, revealing significant inhibition of retrovirus replication in cell culture. Although not directly mentioning 4-amino-5-(4-ethoxyphenyl)-2-pyrimidinethiol, this research underscores the potential of similar pyrimidine derivatives in antiviral applications (Hocková et al., 2003).

Anticancer Activity

In the realm of cancer research, novel pyrimidine derivatives have been synthesized with reported in vitro cytotoxic activity against various cancer cell lines. This underscores the potential of pyrimidine compounds in the development of anticancer agents, highlighting the broader applicability of pyrimidine chemistry in medicinal research (Tiwari et al., 2016).

Synthetic Chemistry Applications

The synthesis of novel pyrimidines and related compounds is a significant area of research, with methodologies like microwave-mediated synthesis under solvent-free conditions being explored. Such studies provide insights into the versatility and reactivity of pyrimidine derivatives, paving the way for the development of new materials and drugs (Vanden Eynde et al., 2001). Another example is the regioselective synthesis of pyrimido[1,2-a]pyrimidines, demonstrating the flexibility of pyrimidine chemistry in creating diverse molecular architectures (Snyers et al., 2010).

Eigenschaften

IUPAC Name |

6-amino-5-(4-ethoxyphenyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-2-16-9-5-3-8(4-6-9)10-7-14-12(17)15-11(10)13/h3-7H,2H2,1H3,(H3,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNOTKORQCOUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(NC(=S)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(4-ethoxyphenyl)pyrimidine-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)